molecular formula C28H53NP2 B1487803 Bis(2-(dicyclohexylphosphino)ethyl)amine CAS No. 550373-32-5

Bis(2-(dicyclohexylphosphino)ethyl)amine

Cat. No. B1487803
M. Wt: 465.7 g/mol
InChI Key: OQJIHPKBLHGKJN-UHFFFAOYSA-N
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Description

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is a chemical compound used as a pharmaceutical intermediate . It is insoluble in water and is sensitive to air .


Molecular Structure Analysis

The empirical formula of “Bis(2-(dicyclohexylphosphino)ethyl)amine” is C28H53NP2 . Its molecular weight is 465.67 .


Physical And Chemical Properties Analysis

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is a solid substance . It has a melting point of 64-69°C . It is insoluble in water and is air-sensitive .

Scientific Research Applications

Synthesis and Organometallic Chemistry

Bis(2-(dicyclohexylphosphino)ethyl)amine and its chiral variants have been synthesized for use in organometallic chemistry. These ligands react with [Ir(COD)(OMe)]2 in various solvents, forming different iridium products including monohydride, dihydride, and trihydride species. The structure and stability of these products are influenced by the substituents on both the carbon stereocenter and the phosphorus donors (Bianchini et al., 1997).

Catalysis

This compound has shown significant potential in catalysis. For instance, bis(diphenylphosphino)amine (PNP) ligands, which include variants with cycloalkyl substituents like bis(2-(dicyclohexylphosphino)ethyl)amine, have been used with chromium to catalyze the tetramerization of ethylene. The specific structural modifications on the cyclohexyl skeleton of these ligands play a crucial role in reducing side product formation and enhancing selectivity and activity in these catalytic processes (Kuhlmann et al., 2007).

Synthesis of Functional Chelating Diphosphines

Bis(2-(dicyclohexylphosphino)ethyl)amine is used in the synthesis of functionalized chelating diphosphines. Acylation of this compound offers a flexible approach to synthesizing diphosphine complexes of transition metals with a wide range of structures and physical properties, particularly those soluble in water. The solubility of these complexes depends on various factors including the ligand, metal, and presence of surfactants in the solution (Nuzzo et al., 1981).

Radiotracer Development

Bis(2-(dicyclohexylphosphino)ethyl)amine is involved in the development of radiotracers. For example, a study explored the synthesis and characterization of cationic complexes of this ligand with 99m Tc(I)-tricarbonyl core as potential radiotracers for heart imaging. The study provided insights into the coordination chemistry of these bisphosphine ligands, which is crucial for developing effective radiotracers (Kim et al., 2006).

Safety And Hazards

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h25-29H,1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJIHPKBLHGKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728924
Record name 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-(dicyclohexylphosphino)ethyl)amine

CAS RN

550373-32-5
Record name 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
C Bianchini, L Glendenning, M Peruzzini… - …, 1997 - ACS Publications
The new chiral aminodiphosphine ligands (R)- and (S)-sec-butylbis(2-(diphenylphosphino)ethyl)amine, (R)- and (S)-sec-butylbis(2-(dicyclohexylphosphino)ethyl)amine, and (R)- and (S…
Number of citations: 18 pubs.acs.org
G Zhang, KV Vasudevan, BL Scott… - Journal of the American …, 2013 - ACS Publications
Cobalt(II) alkyl complexes of aliphatic PNP pincer ligands have been synthesized and characterized. The cationic cobalt(II) alkyl complex [(PNHP Cy )Co(CH 2 SiMe 3 )]BAr F 4 (4) (…
Number of citations: 297 pubs.acs.org
NF Both, A Spannenberg, K Junge, M Beller - Organometallics, 2022 - ACS Publications
Low-valent molybdenum PNP pincer complexes were studied as catalysts for the semihydrogenation of alkynes. For that purpose, tBu-substituted PNP complexes PNP tBu Mo(CO) 2 (…
Number of citations: 10 pubs.acs.org
G Zhang, BL Scott, SK Hanson - Angewandte Chemie, 2012 - Wiley Online Library
The replacement of precious-metal catalysts with cheap and abundant metals is a major goal of sustainable chemistry.[1] Hydrogenation catalysts have diverse and widespread …
Number of citations: 347 onlinelibrary.wiley.com
B Raya, S Biswas, TV RajanBabu - ACS catalysis, 2016 - ACS Publications
While attempting to effect Co-catalyzed hydrosilylation of β-vinyl trimethylsilyl enol ethers, we discovered that, depending on the silane, solvent, and the method of generation of the …
Number of citations: 55 pubs.acs.org
S Rösler, J Obenauf, R Kempe - Journal of the American …, 2015 - ACS Publications
The substitution of high-price noble metals such as Ir, Ru, Rh, Pd, and Pt by earth-abundant, inexpensive metals like Co is an attractive goal in (homogeneous) catalysis. Only two …
Number of citations: 204 pubs.acs.org
AM Poitras, LK Oliemuller, GP Hatzis… - Organometallics, 2021 - ACS Publications
The application of a cobalt pincer complex, (PP Cl P)CoCl 2 , as a precatalyst for the hydroboration of terminal alkenes with pinacolborane (HBPin) is described. The reactions proceed …
Number of citations: 15 pubs.acs.org
B Hu, NM Schweitzer, G Zhang, SJ Kraft… - Acs …, 2015 - ACS Publications
We report a comparative study of isolated Fe II , iron oxide particles, and metallic nanoparticles on silica for non-oxidative propane dehydrogenation. It was found that the most selective …
Number of citations: 167 pubs.acs.org
JT Dixon, MJ Green, FM Hess, DH Morgan - Journal of Organometallic …, 2004 - Elsevier
Linear alpha olefins such as 1-hexene are widely used in the chemical industry. Over the past 15 years there has been considerable industrial interest in the selective trimerisation of …
Number of citations: 522 www.sciencedirect.com
CC Bories, M Barbazanges, E Derat, M Petit - ACS Catalysis, 2021 - ACS Publications
Here, we describe the formation and use of silyl cobalt (III) dihydride complexes as powerful catalysts for the hydrosilylation of a variety of imines starting from a low-valent well-defined …
Number of citations: 15 pubs.acs.org

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